Home > Products > Screening Compounds P53987 > 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one - 477887-43-7

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Catalog Number: EVT-3095539
CAS Number: 477887-43-7
Molecular Formula: C10H11N3O
Molecular Weight: 189.218
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3-Phenylthioureido)benzonitrile

  • Compound Description: This compound is a precursor in the synthesis of 3-Phenyl-4-imino-1,2,3,4-tetrahydroquinazoline-2-thione. []
  • Relevance: It shares the core structure of a benzene ring with a thiourea substituent with 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one. The cyclization of 2-(3-Phenylthioureido)benzonitrile yields a product with a similar tetrahydroquinazoline scaffold as the target compound, differing only in the substituent on the nitrogen at position 3 and the presence of a thione group instead of a ketone group at position 2. [] (https://www.semanticscholar.org/paper/5d57d314d3dc5171a2059124773e75b08ca10b1c)

3-Phenyl-4-imino-1,2,3,4-tetrahydroquinazoline-2-thione

  • Compound Description: This compound is the product of the cyclization reaction of 2-(3-phenylthioureido)benzonitrile. []
  • Relevance: It shares the tetrahydroquinazoline core structure with 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one. The difference lies in the substituent at the N-3 position (phenyl vs. ethyl) and the presence of a thione group (C=S) at position 2 instead of a ketone group (C=O). [] (https://www.semanticscholar.org/paper/5d57d314d3dc5171a2059124773e75b08ca10b1c)

2-(3-R-thioureido)benzonitriles

  • Compound Description: This represents a series of compounds where R signifies different alkyl groups (ethyl, benzyl, isopropyl, cyclohexyl, and tert-butyl). They are known to cyclize to form the corresponding 3-substituted 4-imino-1,2,3,4-tetrahydroquinazoline-2-thiones. []
  • Relevance: This series of compounds highlights the general synthetic route to tetrahydroquinazoline-2-thiones, similar to the structure of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one. The variations in the R-group provide insight into the structure-activity relationship and the influence of steric hindrance on the cyclization reaction. [] (https://www.semanticscholar.org/paper/5d57d314d3dc5171a2059124773e75b08ca10b1c)

3-substituted 4-imino-1,2,3,4-tetrahydroquinazoline-2-thiones

  • Compound Description: This refers to a class of compounds formed by the cyclization of 2-(3-R-thioureido)benzonitriles. The specific substituents at the 3-position are not defined in the provided text. []
  • Relevance: This class encompasses the core structure of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one, highlighting the common tetrahydroquinazoline moiety. The differences lie in the variable substituent at the N-3 position and the thione group instead of a ketone group at position 2. [] (https://www.semanticscholar.org/paper/5d57d314d3dc5171a2059124773e75b08ca10b1c)
Overview

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound belonging to the quinazoline family. It is characterized by a tetrahydroquinazoline structure with an ethyl group and an imino functional group at specific positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Source

The compound can be synthesized through various methods, primarily involving the reaction of 2-amino-benzylamine with different carbonyl compounds. Its chemical structure can be represented by the molecular formula C11H14N4OC_{11}H_{14}N_4O and it has a CAS number of 126456-06-2.

Classification

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is classified as an imino derivative of tetrahydroquinazoline. Its classification within the broader category of quinazolines highlights its structural and functional significance in organic chemistry and pharmacology.

Synthesis Analysis

Methods

Several synthetic routes have been reported for the preparation of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one. A notable method involves the condensation of 2-amino-benzylamine with 2,3-butanedione monoxime in the presence of acetic acid. This reaction typically occurs under controlled temperature conditions to facilitate cyclization and yield the desired product .

Technical Details

The synthesis often employs solvents such as ethanol and requires precise temperature control to ensure optimal yields. For example, one synthesis protocol describes adding a solution of 2-amino-benzylamine dropwise to a solution of 2,3-butanedione monoxime at low temperatures (around -5°C), followed by gradual warming and stirring . The final product is usually purified through recrystallization techniques.

Molecular Structure Analysis

Structure

The molecular structure of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one features a fused ring system typical of tetrahydroquinazolines. The imino group contributes to the compound's reactivity and potential biological activity.

Data

Key structural data include:

  • Molecular Formula: C11H14N4OC_{11}H_{14}N_4O
  • Molecular Weight: Approximately 218.25 g/mol
  • Melting Point: Reported around 147.5°C .

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical transformations that are characteristic of imino compounds. These include nucleophilic additions and cyclization reactions that can lead to more complex heterocycles.

Technical Details

For instance, reactions with acid anhydrides can yield derivatives such as 1,4-dihydroquinazolinones. Additionally, the compound may participate in condensation reactions with aldehydes or ketones to form new imines or hydrazones.

Mechanism of Action

Process

The mechanism of action for compounds like 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one typically involves interactions at the molecular level with biological targets such as enzymes or receptors. The imino group may facilitate hydrogen bonding or coordination with metal ions in biological systems.

Data

Studies have shown that related quinazoline derivatives exhibit significant biological activities against various cancer cell lines and microbial strains . The exact mechanism often requires further investigation through biochemical assays to elucidate specific pathways affected by these compounds.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one include:

  • Appearance: Typically appears as white crystalline solids.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.

Chemical Properties

Chemically, this compound is stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile suggests potential applications in organic synthesis and medicinal chemistry.

Applications

Scientific Uses

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one has several promising applications:

  • Antimicrobial Agents: Investigated for its effectiveness against various bacterial and fungal strains.
  • Anticancer Agents: Exhibits potential anticancer activities against multiple cancer cell lines.
  • Building Blocks in Organic Synthesis: Serves as an intermediate for synthesizing more complex heterocyclic compounds used in pharmaceuticals.
Introduction to Quinazolinone Derivatives

Historical Development of Quinazolinone-Based Pharmacophores

The quinazolinone timeline began in 1869 when German chemist Peter Griess synthesized the first quinazoline derivative—2-cyano-3,4-dihydro-4-oxoquinazoline—through the reaction of cyanogens with anthranilic acid. Initially named "bicyanoamido benzoyl," this compound's structure remained enigmatic until systematic characterization in 1885. The unsubstituted quinazoline scaffold was first obtained by Bischler and Lang through decarboxylation of a 2-carboxy derivative, with Gabriel devising a more efficient synthesis in 1903. Widdege subsequently proposed the name "quinazoline," reflecting its benzopyrimidine nature, though alternative designations like phenmiazine, benzyleneamidine, and 5,6-benzopyrimidine persisted historically .

The therapeutic significance of quinazolinones emerged gradually throughout the 20th century. Early investigations focused on their chemical reactivity, revealing remarkable stability in cold dilute acids and alkalis but decomposition upon boiling. Oxidation studies demonstrated that quinazoline treatment with hydrogen peroxide yielded 3,4-dihydro-4-oxoquinazoline, while catalytic hydrogenation produced 3,4-dihydroquinazoline. These fundamental reactions established the foundation for medicinal exploitation. By mid-century, researchers recognized that quinazolinones' biological potential stemmed from their structural similarity to purine and pyrimidine bases, enabling interactions with biological targets through hydrogen bonding and π-stacking. This insight catalyzed systematic exploration of their pharmacological activities, culminating in numerous clinically valuable derivatives .

Table 1: Historical Milestones in Quinazolinone Chemistry

YearScientistContributionSignificance
1869Peter GriessFirst synthesis of 2-cyano-3,4-dihydro-4-oxoquinazolineEstablished the quinazoline core structure
1903GabrielImproved quinazoline synthesisEnabled reliable production of unsubstituted quinazoline
1957WilliamsonComprehensive review of quinazoline chemistrySystematized chemical knowledge for drug development
1963ArmaregoUpdated quinazoline reactivity studiesElucidated nucleophilic/electrophilic substitution patterns
Late 20th c.VariousDiscovery of diverse biological activitiesValidated therapeutic potential across disease areas

Structural Classification of Tetrahydroquinazolinone Scaffolds

Tetrahydroquinazolinones exhibit significant structural diversity based on saturation patterns and functional group substitutions. The core scaffold classifications include:

  • Positional Isomerism: Quinazolinones exist as three distinct isomers depending on carbonyl placement: 2(1H)-quinazolinones, 4(3H)-quinazolinones, and 2,4(1H,3H)-quinazolinediones. Among these, 4(3H)-quinazolinones predominate in natural products and synthetic pathways, typically derived from anthranilate precursors like anthranilic acid, anthranilamide, or isatoic anhydride. In contrast, 2(1H)-quinazolinones predominantly form from anthranilonitrile or benzamides with nitriles .

  • Substitution Patterns: Based on ring substitutions, these compounds are categorized as:

  • 2-Substituted-4(3H)-quinazolinones
  • 3-Substituted-4(3H)-quinazolinones
  • 4-Substituted-quinazolines
  • 2,3-Disubstituted-4(3H)-quinazolinones
  • 2,4-Disubstituted-4(3H)-quinazolinones

The compound 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one belongs specifically to the 2,3-disubstituted-4(3H)-quinazolinone category, featuring a reduced pyrimidine ring system. Its defining characteristics include an imino group at position 4 (instead of the typical carbonyl) and an ethyl substituent at the N3 position. This molecular architecture significantly alters electronic distribution compared to conventional 4-oxo derivatives. The imino group introduces an additional hydrogen bond donor site, while the ethyl group enhances lipophilicity—both properties critically influence bioactivity and pharmacokinetic parameters [3] .

Table 2: Structural Classification of Quinazolinone Derivatives

Classification BasisTypesKey FeaturesRepresentative Derivatives
Ring SaturationFully aromatic quinazolinesPlanar structure, extensive conjugationQuinazoline itself
DihydroquinazolinesPartial reduction at 3,4-position3,4-Dihydro-4-oxoquinazoline
TetrahydroquinazolinesFully reduced pyrimidine ring3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
Functional Groups4-Oxo derivativesKeto group at C4Most natural products and drugs
4-Imino derivativesImino group (=NH) at C43-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
2,4-Dioxo derivativesDicarbonyl configuration1,2,3,4-Tetrahydro-2,4-dioxoquinazoline

Synthetic access to 3-substituted-4-iminoquinazolinones typically employs Niementowski's synthesis, where 3-substituted anthranilic acid reacts with formamide at 125-130°C to yield 3,4-dihydro-4-oxoquinazoline precursors. Alternatively, Grimmel, Guinther, and Morgan's method involves heating o-aminobenzoic acids with amines and phosphorus trichloride in toluene to produce 2,3-disubstituted derivatives. For 4-imino variants like our target compound, reductive amination or direct imination of 4-oxo precursors represents feasible routes. Modern solvent-less mechanochemical approaches have also gained traction, mirroring green chemistry principles applied to analogous heterocyclic systems [7].

Rationale for Targeting 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one in Drug Discovery

The strategic selection of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one (CAS No: 477887-43-7) as a drug discovery scaffold integrates multiple molecular design principles:

  • Bioisosteric Advantage: The 4-imino group (=NH) serves as a versatile bioisostere for the traditional 4-carbonyl group. This substitution converts a hydrogen bond acceptor into a donor-acceptor pair, potentially enhancing target binding complementarity. The imino functionality mimics the guanidinium group in arginine-rich peptide epitopes or the exocyclic amino group in purine nucleobases, enabling interactions with biological targets that conventional quinazolinones cannot achieve [3] [8].

  • Optimized Physicochemical Profile: Molecular weight (189.22 g/mol) and lipophilicity (calculated LogP ≈ 1.8) of this derivative align with Lipinski's criteria for drug-likeness. The ethyl substituent at N3 balances hydrophobicity without excessive molecular bulk, potentially enhancing membrane permeability compared to smaller (methyl) or larger (benzyl) analogs. This modification addresses the common drawback of poor bioavailability associated with polar quinazolinone scaffolds [1] .

  • Synthetic Versatility: The structure contains multiple sites for chemical modification, including the imino nitrogen, C6/C7 positions of the benzene ring, and the N3 ethyl group. This allows comprehensive structure-activity relationship (SAR) exploration. Chemoselective reactions can be performed at these positions without scaffold degradation, as evidenced by its stable MDL number (MFCD02082234) in chemical databases [1].

  • Therapeutic Relevance: Recent patent literature underscores the therapeutic value of structurally similar ethyl-substituted quinazolinones. For example, (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide—featuring an ethyl group at the pyrrolidine 3-position—has advanced as a clinical candidate for rheumatoid arthritis and autoimmune disorders. This demonstrates that the ethyl substituent enhances bioactivity rather than serving as a inert moiety [2] [5].

Table 3: Molecular Properties of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

PropertyValueSignificance in Drug Design
CAS Number477887-43-7Unique identifier for regulatory and sourcing purposes
Molecular FormulaC₁₀H₁₁N₃OBalanced carbon/nitrogen ratio for metabolic stability
Molecular Weight189.22 g/molBelow 500 Da, favorable for oral bioavailability
SMILES NotationO=C(N1CC)NC2=C(C=CC=C2)C1=NPrecise representation of atomic connectivity
Hydrogen Bond Donors2 (imino NH and lactam NH)Enhanced target binding capacity
Hydrogen Bond Acceptors3 (two ring nitrogens and carbonyl oxygen)Balanced polarity for solubility/permeability
Lipophilicity (Calculated LogP)~1.8Optimal range for cell membrane penetration
Structural FlexibilityTwo rotatable bonds (N-ethyl group)Conformational adaptability to biological targets

The compound's commercial availability as a research chemical (though currently out of stock) with documented cold-chain transportation requirements indicates its application in biological testing. Furthermore, its classification under specific storage conditions (-20°C) suggests stability considerations for handling, consistent with the hydrolytic sensitivity observed in certain quinazolinone derivatives [1]. The ongoing patent activity around structurally complex molecules containing the 3-ethyl-4-iminoquinazolinone subunit—particularly for autoimmune and inflammatory conditions—validates its therapeutic relevance and justifies further investigation of this scaffold [2] [5].

Properties

CAS Number

477887-43-7

Product Name

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

IUPAC Name

4-amino-3-ethylquinazolin-2-one

Molecular Formula

C10H11N3O

Molecular Weight

189.218

InChI

InChI=1S/C10H11N3O/c1-2-13-9(11)7-5-3-4-6-8(7)12-10(13)14/h3-6H,2,11H2,1H3

InChI Key

RZSVKQJFNRSOPD-UHFFFAOYSA-N

SMILES

CCN1C(=C2C=CC=CC2=NC1=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.